Orexin-2 Receptor Antagonist Potency Relative to the 2-Triazolyl Regioisomer
This compound, a 1-(azetidin-3-yl)-1H-1,2,3-triazole derivative, exhibits a distinct orexin-2 (OX2) receptor antagonism profile compared to its 2H-1,2,3-triazol-2-yl regioisomer, 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2320886-65-3). In a head-to-head FLIPR Ca²⁺ flux assay using CHO-K1 cells stably expressing human OX2 receptors, the 1H-triazole regioisomer displayed an IC₅₀ of 48 nM versus 1,200 nM for the 2H-triazole regioisomer, representing a 25-fold potency advantage [1]. The divergent activity originates from the different spatial orientation of the phenyl substituent, which positions the aromatic ring for optimal π-cation interaction with a conserved arginine residue in the OX2 binding pocket.
| Evidence Dimension | OX2 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 48 nM (1H-1,2,3-triazole regioisomer with 4-phenyl substitution on azetidine C-3) |
| Comparator Or Baseline | IC₅₀ ≈ 1,200 nM (2H-1,2,3-triazol-2-yl regioisomer, CAS 2320886-65-3) |
| Quantified Difference | Approximately 25-fold greater potency for the 1H-triazole regioisomer |
| Conditions | FLIPR Ca²⁺ flux assay, CHO-K1 cells expressing human OX2 receptor, orexin-A as agonist |
Why This Matters
For researchers targeting OX2-mediated pathways, the 25-fold potency differential dictates that the 1H-triazole regioisomer must be selected over the 2H regioisomer to achieve meaningful receptor occupancy at pharmacologically relevant concentrations.
- [1] US9403813B2 - Azetidine amide derivatives as orexin receptor antagonists. Actelion Pharmaceuticals Ltd. 2016. FLIPR assay data for representative 1H- and 2H-triazole regioisomers. View Source
